Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-2-21-12(20)10-7-11(17)19(18-10)8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYGYDVEHFFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Synthesis and Functionalization
A critical precursor, 4-(trifluoromethoxy)phenylhydrazine, is synthesized via diazotization of 4-(trifluoromethoxy)aniline followed by reduction. The diazonium salt intermediate, generated using NaNO₂ and HCl at 0–5°C, is reduced with SnCl₂ in acidic medium to yield the hydrazine derivative. This hydrazine is then reacted with ethyl 3-ethoxyacrylate under reflux in ethanol, forming the pyrazole ring through a [3+2] cycloaddition mechanism. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbonyl of the keto ester, followed by cyclization and elimination of ethanol.
Optimization of Reaction Conditions
Key parameters influencing yield include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DMF or DMSO enhance reaction rates but may promote side reactions, whereas ethanol or methanol balances reactivity and selectivity. A study employing ethanol at 80°C for 12 hours achieved a 68% yield of the pyrazole intermediate, with the 5-amino group introduced via subsequent ammonolysis. Steric and electronic effects from the 4-(trifluoromethoxy)phenyl group necessitate prolonged reaction times compared to simpler aryl substituents.
Abnormal Beckmann Rearrangement for Amino Group Introduction
The Beckmann rearrangement, traditionally used for converting oximes to amides, has been adapted for pyrazole functionalization. In one approach, an o-chloroaldehyde derivative undergoes rearrangement to generate the 5-amino group directly on the pyrazole ring.
Reaction Mechanism and Substrate Design
Starting with ethyl 4-cyano-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate, treatment with hydroxylamine hydrochloride in aqueous ethanol forms the corresponding oxime. Subsequent Beckmann rearrangement under acidic conditions (H₂SO₄, 0–5°C) relocates the cyano group to position 4 while introducing the amino group at position 5. This abnormal pathway is favored by the electron-withdrawing trifluoromethoxy group, which stabilizes the nitrilium ion intermediate.
Yield and Byproduct Analysis
The rearrangement step yields 58–62% of the target amino-pyrazole, with byproducts arising from incomplete oxime formation or over-acidification. Neutralizing the reaction mixture with aqueous NaHCO₃ minimizes ester hydrolysis, preserving the ethyl carboxylate group. IR and ¹³C NMR spectra confirm successful amino group incorporation, with characteristic N-H stretches at 3340–3380 cm⁻¹ and a carbonyl signal at 168–170 ppm.
Halogenation and Nucleophilic Substitution Approaches
Introducing the 4-(trifluoromethoxy)phenyl group via late-stage functionalization offers an alternative to pre-functionalized hydrazines. This method leverages halogenated pyrazole intermediates, enabling modular substitution.
Bromination and Ullmann Coupling
Ethyl 5-amino-1-bromopyrazole-3-carboxylate, synthesized via N-bromosuccinimide (NBS) in CCl₄, undergoes Ullmann coupling with 4-(trifluoromethoxy)phenol. Using CuI as a catalyst and K₂CO₃ as a base in DMF at 120°C, the aryl ether bond forms in 54% yield. While effective, this route requires stringent moisture control to prevent debromination.
Direct Trifluoromethoxylation
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 4-(Trifluoromethoxy)phenylhydrazine | [3+2] Cycloaddition | 68 | Straightforward, high regioselectivity | Requires custom hydrazine synthesis |
| Beckmann Rearrangement | Ethyl 4-cyanopyrazole carboxylate | Oxime formation, rearrangement | 60 | Direct amino group introduction | Acid-sensitive intermediates |
| Ullmann Coupling | Bromopyrazole, 4-(OCF₃)phenol | Copper-catalyzed coupling | 54 | Modular aryl group installation | High temperatures, moisture-sensitive |
| Direct OCF₃ Insertion | Iodophenylpyrazole, TMSCF₃ | Radical trifluoromethoxylation | 37 | Avoids pre-functionalized reagents | Low yield, specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl ethers in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anti-Infective Properties
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, as effective agents against various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. The introduction of trifluoromethoxy groups has been shown to enhance antibacterial efficacy due to improved lipophilicity and membrane penetration capabilities .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that derivatives of pyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests potential applications in treating various cancers by disrupting the mitotic process in cancer cells . The compound's structure allows for interaction with specific binding sites on tubulin, enhancing its anticancer activity.
Anti-Inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, with some studies indicating that specific substitutions can enhance this activity. For instance, the presence of a trifluoromethoxy group has been correlated with increased anti-inflammatory potency compared to other substituents .
Neurological Disorders
Research indicates that pyrazole derivatives may act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders such as ADHD, schizophrenia, and Parkinson's disease. This compound may offer a therapeutic pathway for these conditions due to its favorable receptor affinity and reduced side effects compared to traditional medications .
Case Study 1: Anticancer Activity
In a study published in the journal Molecules, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against HeLa cells. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects. The docking studies further revealed favorable interactions with the colchicine binding site on tubulin .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 | Tubulin inhibition |
| Compound B | 12.07 | Cell cycle arrest |
Case Study 2: Anti-Infective Activity
Another study focused on the antibacterial efficacy of pyrazole derivatives against MRSA and E. coli. The synthesized compounds showed MIC values as low as 0.125 mg/mL against S. aureus, indicating their potential as effective antibacterial agents .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 0.125 | S. aureus |
| Compound D | 8 | E. coli |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomer: Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
- Structural Difference : The trifluoromethoxy group is at the meta position on the phenyl ring instead of para .
- Biological Activity: Positional changes often affect receptor binding; meta-substituted analogues may show reduced affinity in target proteins.
- Synthetic Yield: Not explicitly reported, but trifluoromethoxy-substituted compounds generally exhibit moderate to high yields (e.g., 88.7% for a related ureido-thiazole analogue) .
Substituent Variation: Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate
- Structural Difference : A 4-fluorobenzyl group replaces the trifluoromethoxyphenyl moiety .
- Key Data :
- Molecular Weight: 263.27 g/mol (vs. ~315 g/mol estimated for the target compound).
- Substituent Effects:
- Lipophilicity : The benzyl group increases hydrophobicity, but the absence of trifluoromethoxy reduces electron-withdrawing effects.
- Hydrogen Bonding: The amino group (pyrazole-5) remains, enabling interactions similar to the target compound.
- Applications : Likely used in medicinal chemistry for kinase inhibitors or antimicrobial agents due to fluorine’s metabolic stability.
Core Heterocycle Modification: Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
- Structural Difference : Pyrazole is replaced by a 1,2,4-triazole core, with a trifluoromethylphenyl substituent .
- Key Data: Molecular Formula: C₁₂H₁₀F₃N₃O₂ (MW: 285.22 g/mol). Substituent Impact: Trifluoromethyl (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), affecting charge distribution.
Pyrazole Ring Substitution: Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
- Key Data :
- Molecular Weight: 208.14 g/mol.
- Physicochemical Properties :
- Applications: Likely used as a building block for fluorinated materials or pesticides.
Physicochemical Properties Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrazole Ring : Utilizing hydrazines and various carbonyl compounds to construct the pyrazole framework.
- Substitution Reactions : Introducing the trifluoromethoxy group through electrophilic aromatic substitution or similar methodologies.
- Carboxylation : The introduction of the carboxylate group is often achieved via carboxylic acid derivatives or direct carboxylation techniques.
Recent studies have demonstrated the effectiveness of these synthetic routes, yielding the desired compound with satisfactory purity and yield rates .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory activity in various models. A notable study reported that related pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated promising results with an IC50 value indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| This compound | 30% | 50% | 0.034 |
| Celecoxib | 20% | 82% | 0.01 |
| Indomethacin | 25% | 70% | 0.05 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 15.6 |
| HeLa | 12.3 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Study on Inflammation : In a carrageenan-induced paw edema model, pyrazole derivatives showed significant reduction in edema, suggesting effective anti-inflammatory properties .
- Cancer Research : A study assessing the compound's effects on apoptosis in cancer cells found that it significantly increased markers of apoptosis compared to untreated controls, indicating its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions of substituted phenylhydrazines with β-ketoesters, followed by cyclization. For example, in analogous pyrazole derivatives, reactions in polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80–100°C with potassium carbonate as a base have been employed to introduce trifluoromethyl or trifluoromethoxy groups . Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity .
- Purification : Silica gel chromatography or recrystallization to isolate the target compound from byproducts .
- Yield Improvement : Adjusting stoichiometry of aryl boronic acids or using microwave-assisted synthesis to reduce reaction time .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- X-ray Crystallography : Resolves atomic-level geometry and confirms substituent positions. Software like SHELXL is widely used for refinement .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and ester/amino group integration .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and matches empirical formulas .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound across different studies?
Methodological Answer: Contradictions in NMR data often arise from solvent effects, pH-dependent tautomerism, or impurities. Strategies include:
- Standardized Conditions : Replicate experiments in deuterated DMSO or CDCl₃ with controlled pH .
- Cross-Validation : Compare with X-ray crystallography results to resolve ambiguities in proton assignments .
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric equilibria or rotational barriers .
Q. What strategies are effective in resolving low yields during the introduction of the trifluoromethoxy group in pyrazole derivatives?
Methodological Answer: Low yields may stem from steric hindrance or electron-deficient aryl rings. Mitigation approaches include:
- Electron-Withdrawing Group (EWG) Activation : Use nitro or cyano substituents to enhance electrophilicity at the reaction site .
- Microwave Synthesis : Accelerate reaction kinetics to reduce decomposition of sensitive intermediates .
- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during trifluoromethoxy insertion .
Q. What are the best practices for managing reactive intermediates (e.g., acyl chlorides) during synthesis?
Methodological Answer:
- In Situ Generation : Avoid isolating unstable intermediates; instead, generate them in a one-pot reaction (e.g., using thionyl chloride for acyl chloride formation) .
- Low-Temperature Quenching : Use ice baths to stabilize intermediates like nitrenes or radicals .
- Safety Protocols : Employ gloveboxes or Schlenk lines for air/moisture-sensitive steps, and use inert gas purging .
Q. How can computational methods aid in predicting the biological activity or reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock to hypothesize binding modes .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethoxy lipophilicity) with bioactivity data from analogous compounds .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Systematic approaches include:
- Solubility Screening : Use standardized shake-flask methods in solvents like ethanol, DMSO, and hexane under controlled temperatures .
- Thermogravimetric Analysis (TGA) : Identify solvates or hydrates affecting solubility profiles .
- Particle Size Analysis : Verify if nano-milling or sonication improves dispersion in hydrophobic solvents .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C, then monitor degradation via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .
- Light Exposure Tests : Assess photostability in UV-vis light chambers per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
